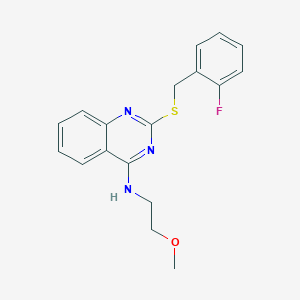

2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine

Description

2-((2-Fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is a quinazoline derivative characterized by a thioether-linked 2-fluorobenzyl group at the 2-position and a 2-methoxyethylamine substituent at the 4-position. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. Modifications at the 2- and 4-positions are common in medicinal chemistry to optimize biological activity, solubility, and pharmacokinetics.

The compound’s synthesis likely involves nucleophilic substitution at the 2-position with a 2-fluorobenzylthiol group and amination at the 4-position with 2-methoxyethylamine.

Properties

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS/c1-23-11-10-20-17-14-7-3-5-9-16(14)21-18(22-17)24-12-13-6-2-4-8-15(13)19/h2-9H,10-12H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWQWNUGXYPDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives.

Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinazoline core with 2-fluorobenzylthiol.

Attachment of the 2-Methoxyethylamine Group: The final step involves the reaction of the intermediate with 2-methoxyethylamine under suitable conditions, such as heating or using a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the quinazoline core or the thioether linkage.

Substitution: The fluorobenzylthio group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the quinazoline core.

Scientific Research Applications

Tyrosine Kinase Inhibition

The primary application of this compound lies in its ability to inhibit specific tyrosine kinases, which are critical in various signaling pathways associated with cancer cell proliferation. Quinazoline derivatives have been extensively studied as potential inhibitors of the KIT and PDGFRα kinases, which are implicated in gastrointestinal stromal tumors (GISTs). Research indicates that compounds like 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine demonstrate significant potency against mutant forms of these kinases, suggesting a promising avenue for targeted cancer therapies .

Antiproliferative Effects

In vitro studies have shown that this compound exhibits strong antiproliferative effects against various cancer cell lines. The mechanism involves the disruption of kinase activity, leading to reduced cell growth and survival. For instance, one study reported that quinazoline derivatives effectively inhibited cell proliferation in models of GISTs, with particular emphasis on reducing activity against non-target kinases to minimize side effects .

Cross-Species Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by favorable absorption and distribution characteristics across different species. This aspect is crucial for preclinical studies and subsequent clinical trials, as it suggests potential efficacy in human subjects based on animal model data .

Case Studies

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to a therapeutic effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazoline Derivatives

Substituent Analysis at the 2-Position

The 2-position of quinazoline derivatives is critical for target binding and selectivity. The target compound features a thioether-linked 2-fluorobenzyl group , distinguishing it from other analogs:

- 2-(4-Fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine (CAS 683780-03-2): A phenyl group replaces the thioether-benzyl moiety, reducing steric bulk and sulfur-mediated reactivity. The molecular weight (297.33 g/mol) is lower than the target compound due to the absence of the benzylthio group .

- N-(4-Chlorobenzyl)-2-((4-chlorobenzyl)thio)quinazolin-4-amine : This analog has a 4-chlorobenzylthio group, which may alter electronic properties and binding affinity compared to the 2-fluoro substitution. It exhibited modest activity against Plasmodium FabI (IC50 ~50,000 nM), suggesting substituent position and halogen type (F vs. Cl) influence potency .

- 6-Iodo-N-(2-fluorobenzyl)quinazolin-4-amine (5i) : An iodine atom at the 6-position and a 2-fluorobenzylamine group at the 4-position highlight how halogenation and amine substitution patterns vary. The molecular weight (380.0 g/mol) reflects the iodine’s contribution .

Table 1: Comparison of 2-Substituted Quinazoline Derivatives

Substituent Analysis at the 4-Position

The 4-position amine in quinazolines often modulates solubility and receptor interactions. The target compound’s 2-methoxyethyl group contrasts with other substituents:

- N-(4-Methoxybenzyl)-6-iodoquinazolin-4-amine (5a): A 4-methoxybenzyl group enhances hydrophobicity compared to the target’s methoxyethyl chain. This analog was synthesized in 77% yield via reflux in isopropanol .

- 6-(6-Aminopyridin-3-yl)-N-(2-fluorobenzyl)quinazolin-4-amine (7i): Incorporates an aminopyridinyl group at the 6-position, demonstrating how heterocyclic additions can diversify activity .

Table 2: Comparison of 4-Amine-Substituted Quinazolines

| Compound | 4-Amine Substituent | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| Target Compound | N-(2-Methoxyethyl) | ~370 (estimated) | N/A |

| N-(4-Methoxybenzyl)-6-iodo... (5a) | 4-Methoxybenzyl | 392.1 | 77.0 |

| N-(2-Fluorobenzyl)-6-iodo... (5i) | 2-Fluorobenzyl | 380.0 | 61.9 |

| 6-(6-Aminopyridin-3-yl)-N-(2-fluoroben... | 2-Fluorobenzyl | 346.1 | 86.3 |

Physicochemical Properties

- Molecular Weight: The target compound’s estimated molecular weight (~370 g/mol) is higher than non-thioether analogs (e.g., 297.33 g/mol in ) due to the benzylthio group.

- Solubility : The 2-methoxyethyl chain likely enhances aqueous solubility compared to purely aromatic substituents (e.g., 4-methoxybenzyl in ).

Biological Activity

The compound 2-((2-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies to illustrate its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a quinazoline core, which is known for its role in numerous pharmacological applications. The presence of the fluorobenzyl and methoxyethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Quinazoline derivatives are recognized for their significant biological activities, including:

- Anticancer Activity: Many quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties: Some compounds in this class have demonstrated antibacterial and antifungal activities.

- Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a study evaluating various quinazolinone-thiazole hybrids found that compounds with similar structures to this compound showed significant cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The compound A3 from this series had an IC50 of 10 µM against PC3 cells, indicating potent anticancer activity .

Antimicrobial Activity

Research into the antimicrobial properties of quinazoline derivatives has revealed promising results. A study on related compounds showed that several exhibited strong activity against both Gram-positive and Gram-negative bacteria. The most effective compounds were identified through serial dilution methods, with some achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Quinazoline derivatives often target kinases and other enzymes critical for cell proliferation and survival. For example, compounds with a similar structure have been shown to inhibit MET and PDGFRA kinases, which are important in cancer signaling pathways .

Table 1: Summary of Biological Activities

| Biological Activity | Reference | Effectiveness |

|---|---|---|

| Anticancer | IC50 = 10 µM (PC3 cells) | |

| Antibacterial | Active against multiple strains | |

| Enzyme Inhibition | Inhibits MET and PDGFRA |

Table 2: Case Studies on Related Compounds

| Compound Name | Target Cells | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A3 | PC3 | 10 | Kinase inhibition |

| Compound B4 | MCF-7 | 12 | Apoptosis induction |

| Compound C1 | HT-29 | 11 | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.